![molecular formula C22H23N5O3 B2563409 2-amino-1-(2,4-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 586999-90-8](/img/structure/B2563409.png)

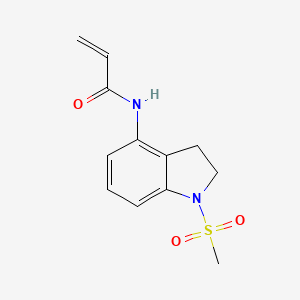

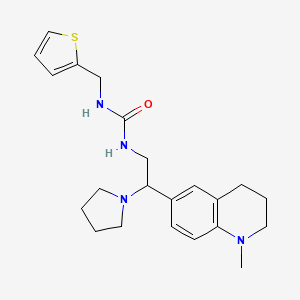

2-amino-1-(2,4-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

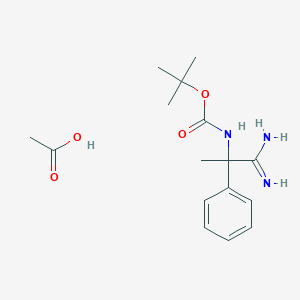

The compound “2-amino-1-(2,4-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule. It belongs to the class of quinoxalines, which are bicyclic nitrogen-containing heterocycles . Quinoxalines have a wide array of applications and exhibit a multitude of biological activities relevant in medicinal chemistry .

Molecular Structure Analysis

The molecular formula of the compound is C24H21N5O4 . The structure includes a pyrrolo[2,3-b]quinoxaline core, which is substituted at various positions. The 2-position is substituted with an amino group, the 1-position with a 2,4-dimethoxyphenyl group, and the 3-position with a carboxamide group . The nitrogen in the carboxamide group is further substituted with a propyl group .Physical And Chemical Properties Analysis

The molecular weight of the compound is 443.5 g/mol . Other computed properties include XLogP3-AA of 3.4, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 7, and Rotatable Bond Count of 6 . The exact mass and monoisotopic mass are both 443.15935417 g/mol .Wissenschaftliche Forschungsanwendungen

Polymerization and Material Science

- Development of Thermosetting Resin Systems: A study on diphenylquinoxaline-containing hyperbranched aromatic polyamides highlighted their unique ability to initiate room-temperature radical polymerization of bismaleimide, indicating potential applications in developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).

Anticancer Research

- Cytotoxic Activity Against Cancer Cells: Carboxamide derivatives of benzo[b][1,6]naphthyridines, sharing structural similarities with quinoxaline compounds, demonstrated potent cytotoxicity against various cancer cell lines, suggesting the potential of similar quinoxaline derivatives in anticancer research (Deady et al., 2003).

Novel Synthetic Methods

- Synthesis of Novel Quinoline Derivatives: Research into novel synthetic methods for quinoline and quinoxaline derivatives, such as the utility of the Pfitzinger reaction, provides a foundation for the development of new compounds with potential applications in medicinal chemistry and material science (Gok et al., 2014).

Antimalarial Activity

- Exploration of Antimalarial Properties: Studies on substituted 5,8-dimethoxyquinoxalines for antimalarial activity, despite finding no significant efficacy, highlight the ongoing search for novel therapeutic agents in this area. Such research underscores the importance of quinoxaline derivatives in medicinal chemistry (Fisher et al., 1975).

Polymer Chemistry

- Synthesis of Polyamides Containing Quinoxaline Moiety: The synthesis and characterization of polyamides incorporating the quinoxaline moiety, demonstrating their solubility in polar aprotic solvents and excellent thermal stability, suggest their utility in creating advanced polymeric materials (Patil et al., 2011).

Heterocyclic Amines and Carcinogenic Risk

- Carcinogenic Risk Assessment of Heterocyclic Amines: Investigations into the cancer risk of heterocyclic amines in cooked foods emphasize the importance of understanding the mutagenic and carcinogenic potential of certain chemical structures, including quinoxaline derivatives (Layton et al., 1995).

Zukünftige Richtungen

Quinoxalines represent a promising class of compounds for the development of new drugs and other applications . Continued identification of novel candidates based on their potency and selectivity, as well as low cytotoxicity, make them valid new leads for synthesizing additional analogs with improved activity both in vitro and in vivo .

Eigenschaften

IUPAC Name |

2-amino-1-(2,4-dimethoxyphenyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-4-11-24-22(28)18-19-21(26-15-8-6-5-7-14(15)25-19)27(20(18)23)16-10-9-13(29-2)12-17(16)30-3/h5-10,12H,4,11,23H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVCAVQRJUBOBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=C(C=C4)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

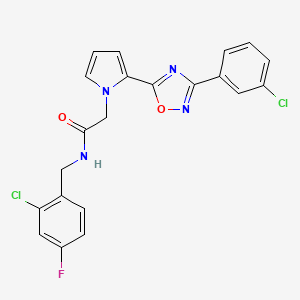

![5-(Furan-2-yl(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2563332.png)

![dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate](/img/structure/B2563346.png)

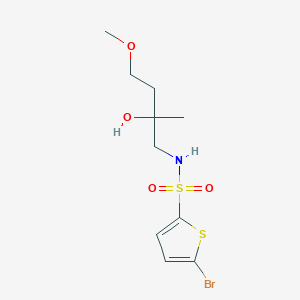

![5-Ethyl-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2563349.png)